9-(Chloromethyl)acridine
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Overview
Description
9-(Chloromethyl)acridine is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . The unique planar ring structure of acridine allows it to interact with various biomolecular targets, making it a compound of significant interest in scientific research .
Preparation Methods
The synthesis of 9-(Chloromethyl)acridine typically involves the chloromethylation of acridine. One common method includes the reaction of acridine with formaldehyde and hydrochloric acid, resulting in the formation of this compound . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
9-(Chloromethyl)acridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form acridone derivatives or reduction to form acridine derivatives.
Common Reagents and Conditions: Typical reagents include nucleophiles like amines, thiols, and bases.
Scientific Research Applications
9-(Chloromethyl)acridine has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other acridine derivatives.
Biology: Acts as a fluorescent probe for visualizing biomolecules and studying cell polarity.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the production of dyes, pigments, and fluorescent materials.
Mechanism of Action
The mechanism of action of 9-(Chloromethyl)acridine primarily involves DNA intercalation. The planar structure of acridine allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription . This intercalation can inhibit enzymes like topoisomerase and telomerase, leading to anticancer effects .
Comparison with Similar Compounds
9-(Chloromethyl)acridine can be compared with other acridine derivatives such as:
9-Aminoacridine: Known for its antibacterial and antimalarial properties.
Amsacrine: An anticancer agent that intercalates DNA and inhibits topoisomerase.
Proflavine: Used as an antiseptic and disinfectant.
Properties
Molecular Formula |
C14H10ClN |
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Molecular Weight |
227.69 g/mol |
IUPAC Name |
9-(chloromethyl)acridine |
InChI |
InChI=1S/C14H10ClN/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8H,9H2 |
InChI Key |
GHRSAHYGRNTVDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CCl |
Origin of Product |
United States |
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